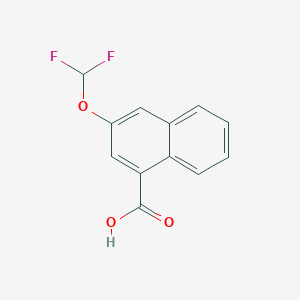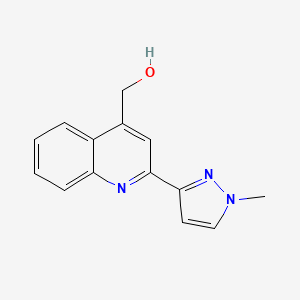
(2-(1-Methyl-1H-pyrazol-3-yl)quinolin-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(1-Methyl-1H-pyrazol-3-yl)quinolin-4-yl)methanol is a heterocyclic compound that features both pyrazole and quinoline moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1-Methyl-1H-pyrazol-3-yl)quinolin-4-yl)methanol typically involves the condensation of a quinoline derivative with a pyrazole derivative. One common method involves the reaction of 4-chloroquinoline with 1-methyl-3-pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2-(1-Methyl-1H-pyrazol-3-yl)quinolin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinoline ketone derivative.
Reduction: The quinoline ring can be reduced under hydrogenation conditions to form a tetrahydroquinoline derivative.
Substitution: The pyrazole ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon under hydrogen gas.
Substitution: Electrophiles such as nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Quinoline ketone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Nitrated or halogenated pyrazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-(1-Methyl-1H-pyrazol-3-yl)quinolin-4-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound is investigated for its potential as a pharmacophore. Its structure suggests it could interact with various biological targets, making it a candidate for drug development .
Medicine
In medicinal chemistry, this compound is studied for its potential therapeutic properties. It may exhibit activity against certain diseases, although specific applications are still under investigation .
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as enhanced fluorescence or improved stability .
Mecanismo De Acción
The mechanism of action of (2-(1-Methyl-1H-pyrazol-3-yl)quinolin-4-yl)methanol involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the pyrazole ring can form hydrogen bonds with proteins. These interactions can modulate biological pathways, leading to various effects .
Comparación Con Compuestos Similares
Similar Compounds
(2-(1-Methyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol: Similar structure but with a different position of the pyrazole ring.
(2-(1-Methyl-1H-pyrazol-5-yl)quinolin-4-yl)methanol: Another positional isomer with potential differences in reactivity and biological activity.
Uniqueness
(2-(1-Methyl-1H-pyrazol-3-yl)quinolin-4-yl)methanol is unique due to the specific positioning of the pyrazole ring, which can influence its chemical reactivity and biological interactions. This positional specificity can lead to distinct properties and applications compared to its isomers .
Propiedades
Número CAS |
1354704-71-4 |
|---|---|
Fórmula molecular |
C14H13N3O |
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
[2-(1-methylpyrazol-3-yl)quinolin-4-yl]methanol |
InChI |
InChI=1S/C14H13N3O/c1-17-7-6-13(16-17)14-8-10(9-18)11-4-2-3-5-12(11)15-14/h2-8,18H,9H2,1H3 |
Clave InChI |
UPYWWZNVVXWAKJ-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC(=N1)C2=NC3=CC=CC=C3C(=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5-Bromobenzo[b]thiophen-3-yl)methanamine](/img/structure/B11870907.png)

![Imidazo[2,1-a]isoquinoline-5-carboxylic acid, ethyl ester](/img/structure/B11870917.png)
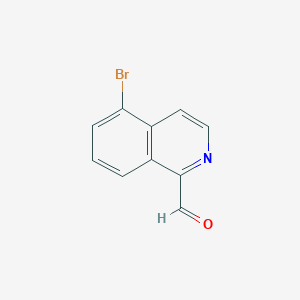

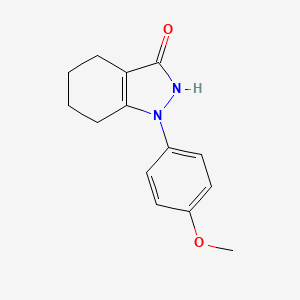


![1-(2-Ethyl-4,6-difluoropyrazolo[1,5-a]pyridin-3-yl)propan-1-one](/img/structure/B11870967.png)
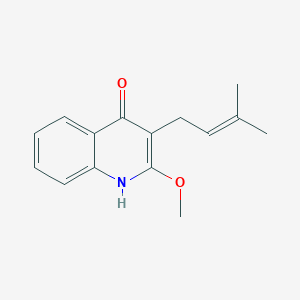

![3-Methoxy-8-methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B11870972.png)

